6-[(3,4-dichlorobenzyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the pyrano group: This step involves the formation of the pyrano ring, which can be done through a cyclization reaction with suitable reagents.
Attachment of the morpholine group:
Introduction of the 3,4-dichlorophenylmethylsulfanyl group: This step involves the attachment of the 3,4-dichlorophenylmethylsulfanyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: The compound’s properties may make it useful in various industrial applications, such as in the development of new catalysts or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- **6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE shares similarities with other pyrano[3,4-c]pyridine derivatives, which also exhibit interesting biological and chemical properties.
Other similar compounds:
Uniqueness
The uniqueness of 6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H23Cl2N3O2S |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
6-[(3,4-dichlorophenyl)methylsulfanyl]-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-22(2)10-15-16(11-25)21(30-13-14-3-4-18(23)19(24)9-14)26-20(17(15)12-29-22)27-5-7-28-8-6-27/h3-4,9H,5-8,10,12-13H2,1-2H3 |
InChI Key |
HDRPUNVOYAWIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)N4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.